Journal Name:Organic Preparations and Procedures International
Journal ISSN:0030-4948
IF:1.184
Journal Website:http://www.tandfonline.com/toc/uopp20/current
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:41
Publishing Cycle:Bimonthly
OA or Not:Not
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-07-26 , DOI: 10.1142/s2737416523420024
Thiophene-based small molecules COMP.1 and COMP.2 are explored for optical, electronic and photophysical properties by using theoretical approach. The density functional theory (DFT) at B3LYP/6-31G** level of theory is used to optimize both molecules COMP.1 and COMP.2 at ground state, while for excited state, the time-dependent DFT (TD-DFT) is utilized at the same level of theory. The optoelectronic and photophysical parameters specify that these materials would be good charge transport materials. Computed global reactivity descriptors indicate that COMP.2 T is more stable exhibiting smaller chemical reactivity. High electron mobility of COMP.1 as 0.78cm2⋅V−1⋅s−1 revealing that COMP.1 might be good n-type material. COMP.1 has been anticipated to be a decent n-type material as compared to COMP.2 and might be good material for solar cell applications.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-04-29 , DOI: 10.1142/s2737416523500254
In molecular dynamics simulations of membrane systems, it is very important to evaluate the interactions between membrane bilayers and other molecules like small compounds, peptides, or proteins. When these interactions lead to local deformations in the membrane, it is essential to fully understand and accurately characterize them, since these deformations can impact the calculation of membrane properties. Here, we introduce MembIT, a simple standalone tool that calculates several membrane properties that are very useful to gauge system equilibration and quality control in molecular dynamics simulations. It has implemented a distinction between local and bulk lipids, which corrects the local deformations, that are often overlooked by other tools. We show examples of MembIT calculations of membrane insertion and deformation values in systems containing POPC and a small drug (sunitinib), a transmembrane peptide (pHLIP), and a transmembrane protein (ADP/ATP carrier). We hope that this tool will be adopted by the scientific community and that the analyses that it provides become good practices in MD simulations of membrane systems.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-12-21 , DOI: 10.1142/s2737416523500084
In this study we analyzed the sequence and structure of the human DISC1-Ndel1 complex using bioinformatics tools and molecular dynamics simulation studies. Multiple sequence alignment between the homologue protein sequences in primates shows that corresponding positions of residues in Ndel1 are highly conserved, while the DISC1 has variable conservation lines demonstrating its tolerability against various mutations during evolutionary time scale. In comparison with the mouse variant, structural analysis has shown that the evolutionary inserted charged residues in the human DISC1 (E837-R838) can establish intra-chain electrostatic interactions with the K819-E820 dipeptide that may result in more stability of the DISC1 chain. According to MD simulation studies, the compactness for the human variant of the DISC1-Ndel1 is considerably lower than that of the mouse variant. Analysis of structural fluctuation shows that a fragment at the N-terminus side of the human DISC1 has more residual fluctuation. However, the Ndel1 chain of the human variant has globally more flexibility compared with the mouse variant. Considering the identical amino acid sequence of the Ndel1 chains of human and mouse, it concluded that there is a competition between the inter-chain and intra-chain electrostatic interaction in the human DISC1 that directs the complex to weaker inter-chain interactions with the expense of strengthening the intra-chain stabilizing interaction in complex.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-12-23 , DOI: 10.1142/s2737416523500102
The SN2 and proton transfer (PT) pathways for OH−+NH2Cl reaction are represented by employing various electronic structure computations. Both back-side SN2 and PT channels are exothermic and stationary points of PESs are below the reactant asymptote. Overall, the PES is similar to the C-centered SN2 reactions. Conversely, ion-dipole complex was not found for OH−+NH2Cl system. The N–HOH/NH–Cl hydrogen bond characterizes on either side of the reaction barrier of nitrogen complexes. Moreover, a halogen-bonded complex (HO−–ClNH2) and two types of H-bond complexes (HONH2–Cl− and Cl−–HONH2) were described, predicting an important role in dynamics. The PT pathway may be the major channel in the title system, which is contradictory to OH−+CH3Cl and F−+NH2Cl reactions. Here, MP2, B3LYP and CAM-B3LYP methods show overall excellent consistency with CCSD(T)/CBS energies and are recommended to carry out dynamics simulations.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-12-23 , DOI: 10.1142/s2737416523500126
In this paper, we report results of using molecular modeling to assign specific Zn(II) binding affinities to the known binding sites of the YiiP–zinc transporter. YiiP is a cation-diffusion facilitator. It facilitates the transmembrane exchange of Zn(II) ions and protons. The crystal structure of this protein is known. There are several zinc binding sites, and some of the Zn(II) binding affinities have been measured, but the value of all the binding/dissociation constants and the exact assignment of the sites with these affinities are not completely understood. We have recently developed a fast and accurate coarse-grain framework for predicting protein pKa shifts named PKA17. In this paper, we report extending of the same technique to produce a methodology capable of quickly predicting metal–protein binding affinities. The new software has been named M21. It has been tested on several zinc–protein binding cases, and the average unsigned error in the binding energies has been found to be 2.17kcal/mol vs. the AMBER average error of 3.49kcal/mol (Kd ratio of ca. 30 vs. the AMBER one of 330). We have then applied the M21 methodology to calculate and assign the YiiP–Zn(II) binding constants of −2.31−13.28kcal/mol (Kd values from 2.04×10−2 to 1.85×10−10). We have also undertaken additional modifications of parameters. On one hand, we have included another 11 zinc binding proteins in our target fitting set. These were the Uno Ferro single chain (UFsc) and its modifications created by the Professor Olga Makhlynets group. On the other hand, we have significantly reduced the number of fittable parameters in order to further reduce the possibility of overfitting and to demonstrate the stability of the technique. The final parameter set has only eight adjustable parameters (as opposed to the above case with 17 independent parameters). The average error for the binding cases compared with the same AMBER test set as above did not change much and was still very low at 2.17kcal/mol. We believe that these results not only further validate the presented methodology but also point out a promising direction for potential multiple joint experimental and computational collaborative projects. Both PKA17 and M21 software have been deployed with web-based interfaces at http://kaminski.wpi.edu/PKA17/pka_calc.html and http://kaminski.wpi.edu/METAL/metal_calc.html, respectively.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-06-10 , DOI: 10.1142/s2737416523500308
To study the three-dimensional quantitative structure–activity relationship (3D-QSAR) of a series of GPR52 agonists, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) were used to establish 3D-QSAR models. The cross-validation coefficient (q2), non-cross validation coefficient (r2) and standard error of estimate (SEE) of the constructed CoMFA model were 0.679, 0.981 and 0.058, respectively. While those for the CoMSIA model were 0.661, 0.846 and 0.110, respectively. The internal and external validation parameters showed that the constructed 3D-QSAR models had good prediction ability and significant statistical reliability. According to the information provided by 3D-QSAR analysis, new compounds were designed, and the molecular docking together with absorption, distribution, metabolism, exclusion, toxicity (ADMET) prediction results showed that the new compounds had good GPR52 agonistic activity.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-06-08 , DOI: 10.1142/s2737416523500278
Topological data analysis (TDA) is an emerging field in mathematics and data science. Its central technique, persistent homology, has had tremendous success in many science and engineering disciplines. However, persistent homology has limitations, including its inability to handle heterogeneous information, such as multiple types of geometric objects; being qualitative rather than quantitative, e.g., counting a 5-member ring the same as a 6-member ring, and a failure to describe nontopological changes, such as homotopic changes in protein–protein binding. Persistent topological Laplacians (PTLs), such as persistent Laplacian and persistent sheaf Laplacian, were proposed to overcome the limitations of persistent homology. In this work, we examine the modeling and analysis power of PTLs in the study of the protein structures of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike receptor binding domain (RBD). First, we employ PTLs to study how the RBD mutation-induced structural changes of RBD-angiotensin-converting enzyme 2 (ACE2) binding complexes are captured in the changes of spectra of the PTLs among SARS-CoV-2 variants. Additionally, we use PTLs to analyze the binding of RBD and ACE2-induced structural changes of various SARS-CoV-2 variants. Finally, we explore the impacts of computationally generated RBD structures on a topological deep learning paradigm and predictions of deep mutational scanning datasets for the SARS-CoV-2 Omicron BA.2 variant. Our results indicate that PTLs have advantages over persistent homology in analyzing protein structural changes and provide a powerful new TDA tool for data science.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-03-27 , DOI: 10.1142/s2737416523500217
Molecular dynamics (MD) simulations have been extensively used to study protein dynamics and subsequently functions. However, MD simulations are often insufficient to explore adequate conformational space for protein functions within reachable timescales. Accordingly, many enhanced sampling methods, including variational autoencoder (VAE) based methods, have been developed to address this issue. The purpose of this study is to evaluate the feasibility of using VAE to assist in the exploration of protein conformational landscapes. Using three modeling systems, we showed that VAE could capture high-level hidden information which distinguishes protein conformations. These models could also be used to generate new physically plausible protein conformations for direct sampling in favorable conformational spaces. We also found that VAE worked better in interpolation than extrapolation and increasing latent space dimension could lead to a trade-off between performances and complexities.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-07-22 , DOI: 10.1142/s2737416523500345
Hypoxia plays a critical role in melanoma development, but the characteristics of elemental oxygen in proteins and adaptation to hypoxia microenvironments are still unidentified. This study aims to explore oxygen contents (OCs) and differentially expressed proteins (DEP). Protein expression data were retrieved from Human Protein Atlas. The DEP in melanoma samples were compared with normal skin cells. We identified 1,969 DEP, and none of the genes coding these proteins were present on chromosome Y. The average oxygen content (AOC) was 7.24% higher in highly expressed proteins than lowly expressed proteins in melanoma and normal skin cells. The AOC is 2.36% higher in the up regulated proteins (URPs) in melanoma. The essential amino acids in the proteins in melanoma cells contributed to increased OC. Functional dissections of the high OCs in URP displayed that some of these proteins are associated with cytoskeleton, cyclins and cell cycle proteins. The URP interactions were generated using a STRING database. Majority of these URPs are associated in expression, exhibiting sufficient interactions with each other. This study provides useful information regarding protein expression in melanoma cells and the molecular mechanism of melanoma using stoichiogenomics.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-12-17 , DOI: 10.1142/s2737416523500047
Nonlinear optical (NLO) materials have attracted bounteous scientific attention in the modern era because of their optoelectronic and biological applications. In this respect, an attempt is made to present thermodynamically stable superalkali metals (Li3N, Li3O, Li3S and Li3F)-doped sumanene (C21H12)-based complexes with fine NLO response properties. Nine isomers (I–III of Li3[email protected], I–II of Li3[email protected], I–II of Li3[email protected] and I–II of Li3[email protected]) are proposed, and their geometric, thermodynamic, electronic and NLO properties are explored by using density functional theory (DFT) calculations. Computational results reveal that the EH−L gap is reduced up to 0.56eV for doped complexes. The maximum hyperpolarizability response is calculated 1.084×105a.u. for isomer II of the Li3[email protected] series. The participation of distinct fragments, type of interaction, and charge transfer are computed by the corresponding TDOS and PDOS, NCI and NBO analysis. For UV–Vis analysis and crucial excitation state, TD-DFT calculations are carried out, which exhibits that all doped complexes are transparent in the UV region. NCI analysis confirmed the Van-der Waals interactions as an important mode of adsorption between superalkalis and sumanene. This report provides an efficient superalkali doping technique for creating highly effective future NLO systems and recommends superalkali-doped sumanene systems as ideal NLO prospects for future NLO applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, ORGANIC 有机化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.20 | 46 | Science Citation Index Science Citation Index Expanded | Not |
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